molecular formula C6H9NO2 B572594 4,4-Dimethylpyrrolidine-2,3-dione CAS No. 1248826-72-3

4,4-Dimethylpyrrolidine-2,3-dione

Cat. No. B572594
M. Wt: 127.143
InChI Key: DWCPRKSTLNACAZ-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-2,3-dione is a chemical compound with the CAS Number: 1248826-72-3 . It has a molecular weight of 127.14 and is known to exist in a powder form .


Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpyrrolidine-2,3-dione is represented by the InChI Code: 1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9) . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of the benzhydryl group in position 3 of the pyrrolidine-2,5-dione ring and a 4-chloro- or 2,3-dichlorophenylpiperazine fragment increased the activity in the scPTZ test .


Physical And Chemical Properties Analysis

4,4-Dimethylpyrrolidine-2,3-dione has a melting point of 198-200°C .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine-2,3-dione compounds are used as scaffolds for the development of biologically active compounds in drug discovery . They are used to obtain compounds for the treatment of human diseases .
  • Methods : The pyrrolidine ring is constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings are used, such as proline derivatives .
  • Results : The use of pyrrolidine-2,3-dione compounds has led to the discovery of bioactive molecules with target selectivity .

2. Antibacterial Agents

  • Application : Pyrrolidine-2,3-dione compounds have been identified as potential inhibitors of Pseudomonas aeruginosa PBP3, a type of penicillin-binding protein .
  • Methods : A fluorescence assay was optimized and a target screening was performed using a focused protease-targeted library of compounds .
  • Results : The discovery of pyrrolidine-2,3-dione as a class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains .

3. Anticancer Agents

  • Application : Pyrrolidine-2,3-dione compounds have been used in the development of anticancer agents . Some of these compounds have shown promising results against certain types of cancer cells .
  • Methods : The compounds are synthesized and then tested for their ability to inhibit the growth of cancer cells in vitro . The most effective compounds are then further studied in animal models .
  • Results : Some compounds, such as 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one), exhibited improved activity compared to doxorubicin, a commonly used chemotherapy drug .

4. Anthelmintic Agents

  • Application : Pyrrolidine-2,3-dione compounds have been used in the development of anthelmintic agents . These agents are used to treat parasitic worm infections .
  • Methods : The compounds are synthesized and then tested for their ability to inhibit the motility and development of parasitic worms .
  • Results : Compounds 25a (2-CH3) and 25b (3-OCH3) were discovered to be promising candidates against xL3 motility (IC50 = 0.78 µM for each), whereas compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC50 = 3.2 µM) . Moreover, these compounds exhibited good selectivity against mammalian epithelial cells with limited cytotoxicity .

5. Targeted Kinase Inhibitors

  • Application : Pyrrolidine-2,3-dione compounds have been used in the development of targeted kinase inhibitors (TKIs) . These inhibitors are used in the treatment of various types of cancer .
  • Methods : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
  • Results : The synthesized compounds showed promising results as targeted kinase inhibitors .

6. Multidrug-Resistant Bacterial Strains

  • Application : Pyrrolidine-2,3-dione compounds have been identified as potential inhibitors of multidrug-resistant bacterial strains .
  • Methods : A fluorescence assay was optimized and a target screening was performed using a focused protease-targeted library of compounds .
  • Results : The discovery of pyrrolidine-2,3-dione as a class of inhibitors brings opportunities to target multidrug-resistant bacterial strains .

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4,4-dimethylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCPRKSTLNACAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717674
Record name 4,4-Dimethylpyrrolidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpyrrolidine-2,3-dione

CAS RN

1248826-72-3
Record name 4,4-Dimethylpyrrolidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
N Ashida, K Ida, Y Koide, CJ Vavricka… - Natural Product …, 2022 - Taylor & Francis
Thelepamide, an unique ketide-amino acid isolated from a marine annelid worm Thelepus crispus, has a unique oxazolidinone ring derived from cysteine, glycine and valine. Rareness …
Number of citations: 2 www.tandfonline.com
P Camps, D Muñoz-Torrero, J Rull, JA Mayoral… - Tetrahedron …, 2010 - Elsevier
An easy access to both enantiomers of 3-amino- and 3-(dimethylamino)-4,4-dimethylpyrrolidin-2-one from rac-pantolactam using (R)-α-methylbenzylamine as a chiral auxiliary is …
Number of citations: 5 www.sciencedirect.com

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